molecular formula C10H9NO B8250802 3-Acetyl-2-methylbenzonitrile

3-Acetyl-2-methylbenzonitrile

Cat. No.: B8250802
M. Wt: 159.18 g/mol
InChI Key: DDQOFMHOGWBENU-UHFFFAOYSA-N
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Description

3-Acetyl-2-methylbenzonitrile is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol It is a derivative of benzonitrile, characterized by the presence of an acetyl group at the third position and a methyl group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylbenzonitrile with acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can also enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-2-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Acetyl-2-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, nitrilases can catalyze the hydrolysis of the nitrile group to form corresponding carboxylic acids and ammonia. This reaction is crucial for the compound’s biodegradation and potential therapeutic applications .

Comparison with Similar Compounds

  • 2-Acetylbenzonitrile
  • 4-Acetylbenzonitrile
  • 2-Methylbenzonitrile
  • 4-Methylbenzonitrile

Comparison: 3-Acetyl-2-methylbenzonitrile is unique due to the specific positioning of the acetyl and methyl groups on the benzene ring. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different physical properties, such as boiling point and solubility, and distinct chemical behavior in various reactions .

Properties

IUPAC Name

3-acetyl-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-9(6-11)4-3-5-10(7)8(2)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQOFMHOGWBENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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